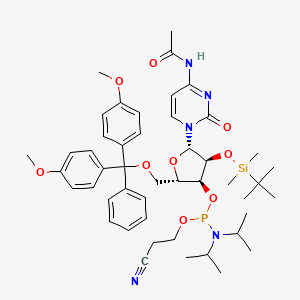
6-Desfluoro-4-fluoro Clocortolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Desfluoro-4-fluoro Clocortolone is a synthetic corticosteroid with the molecular formula C27H36ClFO5 and a molecular weight of 495.023 g/mol . It is a derivative of clocortolone, modified to enhance its pharmacological properties.
Vorbereitungsmethoden
The synthesis of 6-Desfluoro-4-fluoro Clocortolone involves multiple steps, including the introduction of fluorine atoms at specific positions on the clocortolone molecule. The synthetic route typically involves:
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Chlorination: Introduction of chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-Desfluoro-4-fluoro Clocortolone undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted using nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Desfluoro-4-fluoro Clocortolone has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control.
Wirkmechanismus
The precise mechanism of action of 6-Desfluoro-4-fluoro Clocortolone is similar to other corticosteroidsThese proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
6-Desfluoro-4-fluoro Clocortolone is compared with other corticosteroids like clocortolone, fluocinolone acetonide, and triamcinolone acetonide. Its unique fluorination pattern enhances its anti-inflammatory properties and reduces its metabolic degradation, making it more potent and longer-lasting .
Similar Compounds
- Clocortolone
- Fluocinolone acetonide
- Triamcinolone acetonide
Eigenschaften
CAS-Nummer |
1365530-50-2 |
|---|---|
Molekularformel |
C₂₇H₃₆ClFO₅ |
Molekulargewicht |
495.02 |
Synonyme |
(11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-4-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)


![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)


![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)
